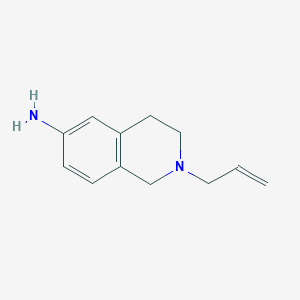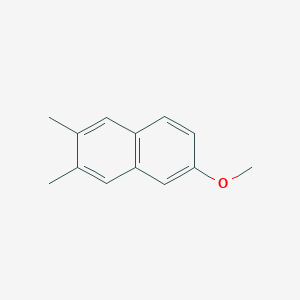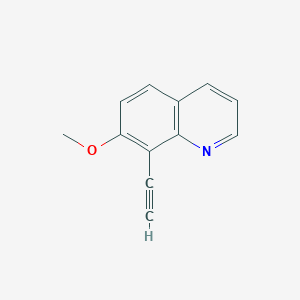
6-Isoquinolinamine, 1,2,3,4-tetrahydro-2-(2-propenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Isoquinolinamine, 1,2,3,4-tetrahydro-2-(2-propenyl)- is a chemical compound belonging to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This particular compound is characterized by the presence of an isoquinoline core with a tetrahydro modification and a propenyl group attached at the second position.
Vorbereitungsmethoden
The synthesis of 6-Isoquinolinamine, 1,2,3,4-tetrahydro-2-(2-propenyl)- can be achieved through various synthetic routes. One common method involves the reduction of isoquinoline derivatives followed by the introduction of the propenyl group. The reaction conditions typically include the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled temperatures. Industrial production methods may involve catalytic hydrogenation processes to achieve the desired tetrahydroisoquinoline structure.
Analyse Chemischer Reaktionen
6-Isoquinolinamine, 1,2,3,4-tetrahydro-2-(2-propenyl)- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Further reduction can lead to the formation of fully saturated isoquinoline derivatives. Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: The propenyl group can undergo electrophilic substitution reactions, leading to various substituted isoquinoline derivatives. Reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used.
Major products formed from these reactions include quinoline derivatives, fully saturated isoquinoline compounds, and various substituted isoquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
6-Isoquinolinamine, 1,2,3,4-tetrahydro-2-(2-propenyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 6-Isoquinolinamine, 1,2,3,4-tetrahydro-2-(2-propenyl)- involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes and receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but studies suggest that it may influence neurotransmitter systems and cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
6-Isoquinolinamine, 1,2,3,4-tetrahydro-2-(2-propenyl)- can be compared with other similar compounds such as:
1,2,3,4-Tetrahydroisoquinoline: Lacks the propenyl group and has different biological activities.
6-Isoquinolinamine, 1,2,3,4-tetrahydro-7-methoxy-2-methyl-: Contains a methoxy and methyl group, leading to different chemical properties and applications.
4-Ethyl-1,2,3,4-tetrahydro-2-(2-propenyl)-isoquinoline: Has an ethyl group instead of a hydrogen at the fourth position, resulting in distinct reactivity and uses.
The uniqueness of 6-Isoquinolinamine, 1,2,3,4-tetrahydro-2-(2-propenyl)- lies in its specific structural features and the resulting chemical and biological properties.
Eigenschaften
CAS-Nummer |
653604-86-5 |
|---|---|
Molekularformel |
C12H16N2 |
Molekulargewicht |
188.27 g/mol |
IUPAC-Name |
2-prop-2-enyl-3,4-dihydro-1H-isoquinolin-6-amine |
InChI |
InChI=1S/C12H16N2/c1-2-6-14-7-5-10-8-12(13)4-3-11(10)9-14/h2-4,8H,1,5-7,9,13H2 |
InChI-Schlüssel |
VPFQVSORVQNFIV-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCN1CCC2=C(C1)C=CC(=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(S)-3-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol](/img/structure/B11907502.png)
![4-[(Trimethylsilyl)oxy]cyclohexanol](/img/structure/B11907504.png)
![6H-Pyrano[3,2-g][1,3]benzothiazole](/img/structure/B11907509.png)


![1-Methyl-1H-imidazo[4,5-b]pyridin-7-amine hydrochloride](/img/structure/B11907534.png)
![5-Ethyl-2,3-dimethyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B11907542.png)



![2-Azaspiro[4.5]decane-6-carboxylic acid](/img/structure/B11907558.png)


